molecular formula C18H26FN3O3 B6010378 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide

Cat. No. B6010378
M. Wt: 351.4 g/mol
InChI Key: VEZJDMYQUGLZPL-UHFFFAOYSA-N
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Description

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide, commonly known as FBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and is known to exhibit potent activity against various diseases.

Mechanism of Action

The exact mechanism of action of FBA is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways. FBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a crucial role in inflammation. Additionally, FBA has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
FBA has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, FBA has been found to induce apoptosis in cancer cells by activating the caspase cascade. FBA has also been shown to inhibit the activity of topoisomerases, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

FBA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, FBA has been extensively studied, and its pharmacological properties are well characterized. However, FBA also has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. Additionally, FBA may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

FBA has significant potential for future research. One possible direction is to investigate the use of FBA as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of FBA. This may involve identifying the molecular targets of FBA and characterizing its pharmacological effects in more detail. Finally, future research may also focus on developing more efficient synthesis methods for FBA, which may facilitate its use in various applications.
Conclusion
In conclusion, FBA is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent activity against various diseases, including cancer, inflammation, and infectious diseases. FBA has been extensively studied, and its pharmacological properties are well characterized. However, further research is needed to fully understand the mechanism of action of FBA and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of FBA involves a series of chemical reactions that include the condensation of piperazine with 3-fluorobenzaldehyde, followed by the reduction of the obtained product with sodium borohydride. The resulting compound is then acetylated with acetic anhydride to yield the final product, FBA. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. FBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, FBA has been shown to exhibit potent activity against various infectious diseases, including tuberculosis and malaria.

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-propan-2-yloxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-13(2)25-9-7-20-17(23)11-16-18(24)21-6-8-22(16)12-14-4-3-5-15(19)10-14/h3-5,10,13,16H,6-9,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJDMYQUGLZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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